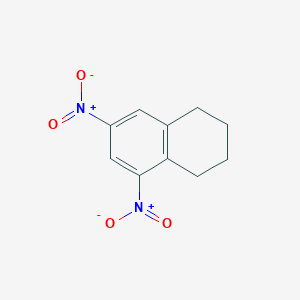

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

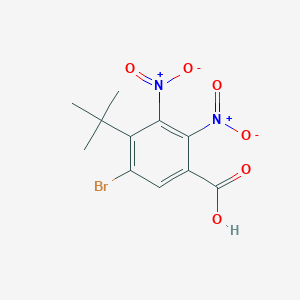

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the linear formula C10H10N2O4 . It has a molecular weight of 222.202 .

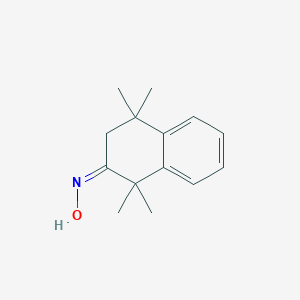

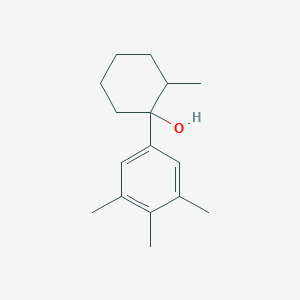

Molecular Structure Analysis

The molecular structure of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen

Energetic Metal-Organic Frameworks

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene can be used in the creation of high-energy metal-organic frameworks (MOFs). These MOFs, based on nitrogen-rich ligands, are an emerging class of explosives. The density of these materials can be significantly increased, which positively influences their performance .

High-Density Energetic Materials

This compound can be used in the synthesis of high-energy density materials (HEDMs), which are widely used in explosives, propellants, and pyrotechnics. The introduction of an N–O bond in the compound can increase its density and thermal stability .

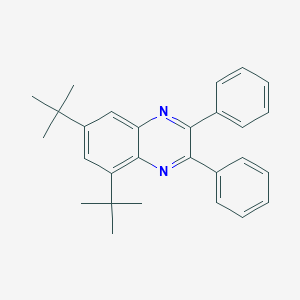

Nitrogen-Rich Heterocyclic Compounds

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene can serve as a precursor for synthesizing nitrogen-rich heterocyclic compounds. These compounds have seen a large increase in density and detonation properties, making them valuable in the field of energetic materials .

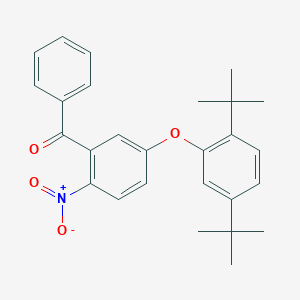

Advanced Oxidation Processes

Although not directly related to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, similar nitro compounds have been used in the treatment of wastewater from high explosive production facilities. Advanced oxidation processes such as photolysis (UV), photo-peroxidation (UV/H2O2), and photo-Fenton oxidation (UV/Fenton’s reagent) have been evaluated for this purpose .

Coal Liquefaction

1,2,3,4-Tetrahydronaphthalene, a structurally similar compound to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, is used in coal liquefaction . It’s possible that the dinitro derivative could have similar applications.

Paints and Waxes

Again, while not directly related to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, 1,2,3,4-Tetrahydronaphthalene is used as an alternative to turpentine in paints and waxes . The dinitro derivative might have potential in this area as well.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene are currently unknown .

Mode of Action

It’s known that the pyrolysis of similar dinitro compounds is primarily triggered by n-no2 rupture . This rupture is followed by a series of complex interactions among the intermediate products .

Biochemical Pathways

The pyrolysis of similar dinitro compounds leads to the generation of h2o, n2, nh3, and a carbon network as final products .

Pharmacokinetics

It’s known that similar compounds like tetrahydronaphthalene bind to plasma proteins and are distributed in all tissues .

Eigenschaften

IUPAC Name |

5,7-dinitro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARKBJAQYVUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[tert-butyl(methyl)amino]benzoate](/img/structure/B373637.png)

![N-[2,6-dibromo-4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373645.png)

![1-Methyl-4-({5-[(4-methylphenyl)sulfonyl]-3-phenylpentyl}sulfonyl)benzene](/img/structure/B373646.png)

![Methyl 2-[2-(2-methoxy-1,1-dimethyl-2-oxoethyl)cyclohexyl]-2-methylpropanoate](/img/structure/B373650.png)

![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)